3-Methoxybenzoic acid

Catalog No.
S583091
CAS No.
586-38-9
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxybenzoic acid

CAS Number

586-38-9

Product Name

3-Methoxybenzoic acid

IUPAC Name

3-methoxybenzoic acid

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10)

InChI Key

XHQZJYCNDZAGLW-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)O

Solubility

soluble in boiling water, organic solvents
freely soluble (in ethanol)

Synonyms

3-anisic acid, 3-methoxybenzoic acid, m-anisic acid

Canonical SMILES

COC1=CC=CC(=C1)C(=O)O

Organic Synthesis

  • Intermediate in natural product synthesis: 3-MBA serves as a valuable building block for the synthesis of diverse natural products, such as alkaloids, flavonoids, and lignans. Its reactive carboxylic acid group and methoxy substituent allow for further functionalization and coupling reactions to create complex molecular structures [].

Chemical Analysis and Material Science

  • Lanthanide complex formation: 3-MBA has been used in the synthesis and characterization of lanthanide complexes, particularly those of europium (III) and gadolinium (III). These complexes exhibit potential applications in luminescence and magnetic resonance imaging [].

Environmental Science and Biodegradation

  • Microbial degradation studies: Research explores the ability of certain microorganisms, such as Eubacterium limosum and Acetobacterium woodii, to degrade 3-MBA. Understanding the mechanisms and pathways involved in this process sheds light on the biodegradation of various aromatic compounds in the environment [].

3-Methoxybenzoic acid, with the chemical formula C8H8O3 and a molecular weight of 152.15 g/mol, is a monomethoxybenzoic acid characterized by its white to off-white crystalline appearance. It features an aromatic benzene ring substituted with a methoxy group at the meta position (position 3) relative to the carboxylic acid group. This compound is known for its solubility in organic solvents such as ethanol, methanol, and acetone, and has a melting point ranging from 106 to 108°C .

Currently, there is no scientific research readily available on the specific mechanism of action of 3-Methoxybenzoic acid in biological systems.

  • Wear gloves and safety glasses when handling the compound.
  • Avoid inhalation and ingestion.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry place away from incompatible materials.
, including:

  • Reductive Alkylation: This compound can undergo reductive alkylation at the carbon atom adjacent to the carboxylic acid group, facilitating the synthesis of more complex molecules .
  • Esterification: It can react with alcohols to form esters, which are useful in various applications including flavoring agents and fragrances .
  • Decarboxylation: Under certain conditions, it may also undergo decarboxylation, leading to the formation of methoxybenzene derivatives.

Research indicates that 3-methoxybenzoic acid exhibits various biological activities. It has been studied for its potential antioxidant properties and its role as a flavoring agent in food products. Additionally, some studies suggest that it may have antimicrobial properties, although further research is needed to fully elucidate its biological effects .

3-Methoxybenzoic acid can be synthesized through several methods:

  • Methoxylation of Benzoic Acid: The most common method involves the methylation of benzoic acid using methyl iodide in the presence of a base such as potassium carbonate.
  • Friedel-Crafts Acylation: This method utilizes acetic anhydride and aluminum chloride as a catalyst to introduce the methoxy group onto the benzene ring.
  • Direct Methoxylation: Involves reacting phenol derivatives with formaldehyde and methanol under acidic conditions .

The applications of 3-methoxybenzoic acid are diverse:

  • Flavoring Agent: It is used in the food industry as a flavoring agent due to its pleasant aroma.
  • Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Chemical Synthesis: It is utilized in organic synthesis for producing other complex compounds .

Studies on the interactions of 3-methoxybenzoic acid with other compounds have revealed its potential role in enhancing the solubility and bioavailability of certain drugs. Its ability to form complexes with metal ions has also been investigated, particularly in relation to its use in coordination chemistry . Additionally, its interactions with biological systems suggest possible pathways for therapeutic applications.

3-Methoxybenzoic acid shares structural similarities with several other compounds. Here are some related compounds and their unique characteristics:

Compound NameChemical FormulaUnique Features
2-Methoxybenzoic AcidC8H8O3Methoxy group at position 2; different biological activity.
4-Methoxybenzoic AcidC8H8O3Methoxy group at position 4; commonly used as an intermediate in synthesis.
Benzoic AcidC7H6O2Lacks a methoxy group; widely used as a preservative.
Salicylic AcidC7H6O3Contains a hydroxyl group; used in anti-inflammatory medications.

While all these compounds share similar functional groups, 3-methoxybenzoic acid is unique due to its specific position of substitution on the benzene ring, which influences its reactivity and biological properties .

Physical Description

White odorless powder; [Alfa Aesar MSDS]
Solid
white crystals, practically odourless

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

152.047344113 g/mol

Monoisotopic Mass

152.047344113 g/mol

Boiling Point

170.00 to 172.00 °C. @ 10.00 mm Hg

Heavy Atom Count

11

LogP

2.02 (LogP)
2.02

Appearance

Powder

Melting Point

110.5 °C

UNII

E2I36FH6QZ

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (95.12%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0015 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

586-38-9

Wikipedia

3-Methoxybenzoic acid

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzoic acid, 3-methoxy-: ACTIVE

Dates

Modify: 2023-08-15

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